Aeruginosin 298-A
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Overview
Description
Aeruginosin 298-A is a natural product found in Microcystis with data available.
Scientific Research Applications
Enzyme Inhibition and Synthesis
Aeruginosin 298-A, originally isolated from the freshwater cyanobacterium Microcystis aeruginosa, is known for its potent inhibitory action against thrombin and trypsin, two crucial serine proteases involved in blood coagulation and digestive processes. The development of various aeruginosin 298-A analogs through enantioselective syntheses has enabled a deeper understanding of the structure-activity relationships inherent to this compound. These analogs were synthesized with a focus on understanding their serine protease inhibitory activities, thereby contributing valuable insights for potential therapeutic applications, especially in the context of blood coagulation disorders (Fukuta et al., 2004). Additionally, the total synthesis of aeruginosin 298-A, including its analogs with ring oxygenated variants of 2-carboxy-6-hydroxyoctahydroindole, underlines the compound's versatility and the ongoing interest in its various biomedical applications (Nie & Wang, 2008).
Structural Analysis and Biosynthesis
Aeruginosin 298-A's structural complexity has prompted extensive research, particularly in the context of its biosynthesis pathways. Studies on the aeruginosin synthetase gene clusters, particularly in strains of the cyanobacterial genera Microcystis and Planktothrix, have provided insights into the biosynthetic plasticity of aeruginosins. These studies have elucidated the molecular basis of the structural diversity of aeruginosins, revealing the roles of various genes and enzymes in the biosynthesis process, and how these genetic components contribute to the compound's structural peculiarities (Ishida et al., 2009).
Biotechnological and Therapeutic Potential
Aeruginosin 298-A's bioactivity, particularly its inhibitory effect on crucial enzymes like serine proteases, suggests significant therapeutic potential. The synthesis and evaluation of aeruginosin analogs have been a key focus, leading to the development of compounds with enhanced potency and selectivity. For instance, a combinatorial library based on the structure of aeruginosin 298-A resulted in derivatives with significantly improved inhibitory activity against trypsin, highlighting the compound's potential as a lead in drug development (Doi et al., 2006).
properties
Product Name |
Aeruginosin 298-A |
---|---|
Molecular Formula |
C30H48N6O7 |
Molecular Weight |
604.7 g/mol |
IUPAC Name |
N-[5-(diaminomethylideneamino)-1-hydroxypentan-2-yl]-6-hydroxy-1-[(2S)-2-[[2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide |
InChI |
InChI=1S/C30H48N6O7/c1-17(2)12-23(35-28(42)26(40)13-18-5-8-21(38)9-6-18)29(43)36-24-15-22(39)10-7-19(24)14-25(36)27(41)34-20(16-37)4-3-11-33-30(31)32/h5-6,8-9,17,19-20,22-26,37-40H,3-4,7,10-16H2,1-2H3,(H,34,41)(H,35,42)(H4,31,32,33)/t19?,20?,22?,23-,24?,25?,26?/m0/s1 |
InChI Key |
ZRJNSRDWYFDFAT-RKTRNHPESA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1C2CC(CCC2CC1C(=O)NC(CCCN=C(N)N)CO)O)NC(=O)C(CC3=CC=C(C=C3)O)O |
Canonical SMILES |
CC(C)CC(C(=O)N1C2CC(CCC2CC1C(=O)NC(CCCN=C(N)N)CO)O)NC(=O)C(CC3=CC=C(C=C3)O)O |
synonyms |
aeruginosin 298 A aeruginosin 298-A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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